molecular formula C19H18ClN3O4 B2422978 N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide CAS No. 899951-22-5

N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide

Cat. No. B2422978
CAS RN: 899951-22-5
M. Wt: 387.82
InChI Key: ZKNQJNASSSOBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has shown promising results in preclinical studies for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide involves the modulation of various signaling pathways in the brain, including the Nrf2/ARE pathway, the NF-κB pathway, and the PI3K/Akt pathway. N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide has been shown to activate the Nrf2/ARE pathway, which is responsible for the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines. N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide also inhibits the NF-κB pathway, which is responsible for the upregulation of pro-inflammatory cytokines. Additionally, N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide activates the PI3K/Akt pathway, which is responsible for cell survival and growth.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in animal models of neurological disorders. N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide has also been shown to improve cognitive function, motor function, and locomotor activity in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide has been extensively studied in preclinical models, which provides a strong foundation for further research. However, one of the limitations of N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide is its complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several future directions for the research of N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide. One direction is the development of novel therapeutics for neurological disorders based on the properties of N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide. Another direction is the optimization of the synthesis method of N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide to increase its availability for researchers. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide and its potential therapeutic applications in various neurological disorders.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide involves the reaction of 4-chloroaniline with 4-nitrobenzoyl chloride to form 4-chloro-N-(4-nitrobenzoyl)aniline. This intermediate is then reacted with piperidine-1-carboxylic acid to form N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide. The synthesis method of N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and spinal cord injury. In preclinical studies, N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide has shown neuroprotective effects, anti-inflammatory effects, and antioxidant effects. These properties make it a promising candidate for the development of novel therapeutics for neurological disorders.

properties

IUPAC Name

N-(4-chlorophenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-15-6-10-16(11-7-15)22(19(25)21-12-2-1-3-13-21)18(24)14-4-8-17(9-5-14)23(26)27/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNQJNASSSOBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.